1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,6-diethylphenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2,6-diethylphenylamine with a suitable aldehyde precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the pyrrole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2,6-diethylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2,6-diethylphenyl)-1H-pyrrole-3-methanol.
Substitution: this compound derivatives with nitro or halogen substituents on the phenyl ring.
Scientific Research Applications
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl and pyrrole moieties may interact with hydrophobic pockets in biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-diethylphenyl)-1H-pyrrole: Lacks the aldehyde functional group, resulting in different reactivity and applications.
1-(2,6-diethylphenyl)-1H-pyrrole-3-carboxylic acid: An oxidized form of the aldehyde compound with distinct chemical properties.
1-(2,6-diethylphenyl)-1H-pyrrole-3-methanol: A reduced form of the aldehyde compound with different reactivity.
Uniqueness
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the aldehyde functional group and the 2,6-diethylphenyl substituent. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADKCLODOLSPIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.